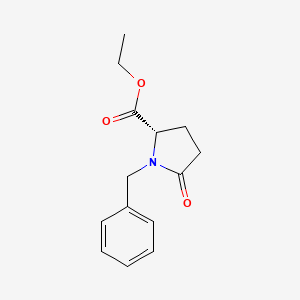
(S)-(+)-1-Benzyl-5-ethoxycarbonylpyrrolidin-2-one
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
ethyl (2S)-1-benzyl-5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-18-14(17)12-8-9-13(16)15(12)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKAKRTUAZYHIS-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)N1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC(=O)N1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
It’s known that pyrrolidin-2-one derivatives, which this compound is a part of, are versatile lead compounds for designing powerful bioactive agents. They induce prominent pharmaceutical effects, suggesting they interact with a variety of biological targets.
Mode of Action
Pyrrolidin-2-one derivatives have been associated with various biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects. This suggests that these compounds may interact with their targets to modulate these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with pyrrolidin-2-one derivatives, it’s likely that this compound affects multiple biochemical pathways.
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development as it influences the drug’s bioavailability and therapeutic efficacy.
生物活性
(S)-(+)-1-Benzyl-5-ethoxycarbonylpyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.
Synthesis
The synthesis of this compound generally involves the reaction of appropriate starting materials under controlled conditions to yield the desired pyrrolidine derivative. The specific synthetic pathway can vary, but it typically includes the formation of the pyrrolidine ring followed by the introduction of the benzyl and ethoxycarbonyl groups.
Anticancer Activity
Research has demonstrated that derivatives of pyrrolidinones, including this compound, exhibit notable anticancer properties. For instance, a study evaluating various 5-oxopyrrolidine derivatives showed significant cytotoxic effects against A549 human lung adenocarcinoma cells. Compounds were tested using an MTT assay to assess cell viability post-treatment. The results indicated that certain structural modifications enhanced anticancer activity while minimizing toxicity to non-cancerous cells .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | IC50 (µM) | Cell Line | Notes |
|---|---|---|---|
| Compound A | 10.5 | A549 | Significant cytotoxicity |
| Compound B | 15.0 | HSAEC1-KT | Lower toxicity to non-cancerous cells |
| This compound | TBD | TBD | Further studies needed |
Antimicrobial Activity
In addition to anticancer effects, this compound has shown potential antimicrobial activity. Various studies have screened similar compounds against a range of pathogens, including multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The results suggest that modifications in the molecular structure can lead to enhanced antimicrobial efficacy .
Table 2: Antimicrobial Activity Data
| Compound | MIC (µg/mL) | Pathogen | Efficacy |
|---|---|---|---|
| Compound C | >64 | E. coli | No significant activity |
| Compound D | <32 | Staphylococcus aureus | Effective against resistant strains |
| This compound | TBD | TBD | Further investigation required |
The mechanisms underlying the biological activities of this compound are still under investigation. However, studies suggest that these compounds may induce apoptosis in cancer cells through modulation of apoptotic markers such as Bax and Bcl-2, as well as affecting cell cycle progression . Additionally, their antimicrobial action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Studies
A notable case study involved the evaluation of a series of pyrrolidine derivatives in vivo using xenograft models for cancer. The compounds demonstrated varying degrees of tumor growth suppression, with some achieving complete inhibition in specific cancer types . These findings support the potential for further development into therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


